Palbociclib-SMCC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. This compound is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
科学的研究の応用
Combination Therapy in Breast Cancer : Palbociclib, combined with letrozole, has shown significant improvement in progression-free survival in women with advanced estrogen receptor-positive and HER2-negative breast cancer (Finn et al., 2015).
Preclinical Models of Hepatocellular Carcinoma : In preclinical models, Palbociclib suppressed cell proliferation in human liver cancer cell lines, showing potential as a novel therapeutic strategy for hepatocellular carcinoma treatment (Bollard et al., 2016).
Mechanism of Action and Differentiation from Cytotoxic Chemotherapies : Palbociclib induces bone marrow suppression through cell cycle arrest without causing apoptosis, which differentiates it from cytotoxic chemotherapeutic agents. This finding is crucial for understanding and managing palbociclib-induced bone marrow toxicity in the clinic (Hu et al., 2015).
DNA Damage and Inhibition in Oral Squamous Cell Carcinoma : Palbociclib was found to induce DNA damage and inhibit DNA repair, leading to cellular senescence and apoptosis in oral squamous cell carcinoma cells (Wang et al., 2020).
Lysosomal Trapping and Functional Implications : Palbociclib concentrates in intracellular acidic vesicles, a process known as lysosomal trapping. This property explains the prolonged temporal activity of palbociclib and its cooperation with lysosomotropic drugs (Llanos et al., 2019).
Radiosensitivity Enhancement in Hepatocellular Carcinoma and Cholangiocarcinoma : Palbociclib enhances the sensitivity of hepatocellular carcinoma and cholangiocarcinoma cells to radiation therapy, offering a potential novel combination strategy against liver cancer cells (Huang et al., 2018).
Thermal Proteome Profiling in Breast Cancer Cells : Thermal proteome profiling of breast cancer cells treated with palbociclib revealed a thermal stabilization of the 20S proteasome, indicating a molecular mechanism responsible for palbociclib-induced senescence (Miettinen et al., 2017).
特性
分子式 |
C36H42N8O5 |
---|---|
分子量 |
666.783 |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
外観 |
Solid powder |
同義語 |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。